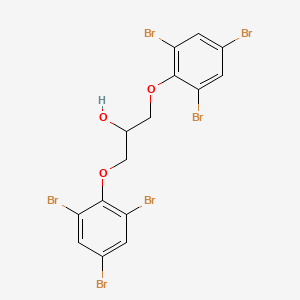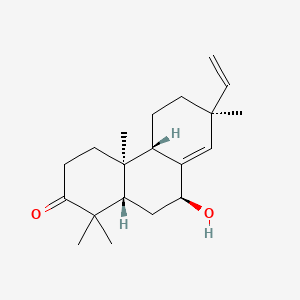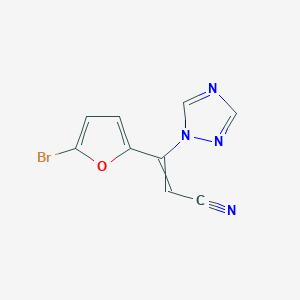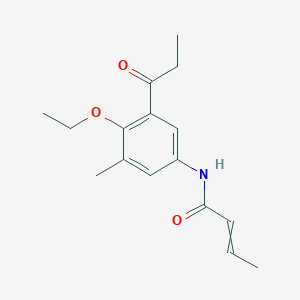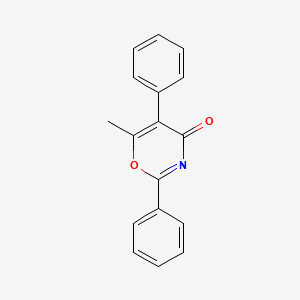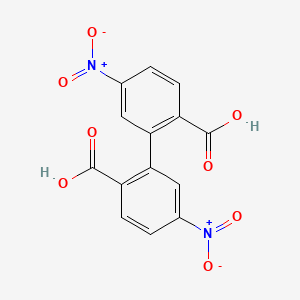![molecular formula C11H15N5O2 B14366615 2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol CAS No. 91338-63-5](/img/structure/B14366615.png)
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol is a chemical compound with the molecular formula C11H15N5O2. It is characterized by a purine skeleton substituted with an oxolan-2-yl group and an aminoethanol moiety. This compound is known for its significant role in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol typically involves the reaction of a purine derivative with an oxolan-2-yl group under controlled conditions. One common method includes the use of 2-aminoethanol as a reactant, which is treated with a purine derivative to yield the final product . The reaction conditions often require specific temperatures and solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase the efficiency and yield of the compound. The process may also involve purification steps to ensure the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used.
Scientific Research Applications
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
9-(Oxolan-2-yl)purin-6-amine: This compound shares a similar purine skeleton but lacks the aminoethanol moiety.
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol: This compound has a similar structure but includes additional substituents like the chlorophenyl group.
Uniqueness
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol is unique due to its specific combination of the oxolan-2-yl group and the aminoethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
91338-63-5 |
|---|---|
Molecular Formula |
C11H15N5O2 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-[[9-(oxolan-2-yl)purin-6-yl]amino]ethanol |
InChI |
InChI=1S/C11H15N5O2/c17-4-3-12-10-9-11(14-6-13-10)16(7-15-9)8-2-1-5-18-8/h6-8,17H,1-5H2,(H,12,13,14) |
InChI Key |
POEIVGRLJHPULC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C(N=CN=C32)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


diphenylsilane](/img/structure/B14366539.png)

![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
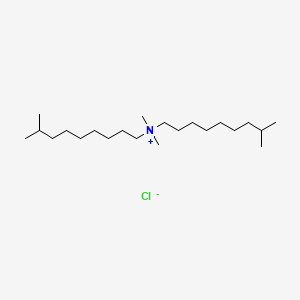
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
